Methyl lactate

Vue d'ensemble

Description

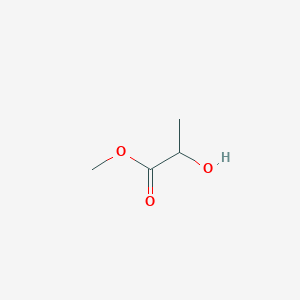

Methyl lactate, also known as lactic acid methyl ester, is an organic compound with the formula CH₃CH(OH)CO₂CH₃. It is the methyl ester of lactic acid and appears as a colorless liquid. This compound is naturally derived and is readily available as a single enantiomer. This compound is widely used as a solvent for nitrocellulose, cellulose acetate, cellulose acetobutyrate, and cellulose acetopropionate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl lactate can be synthesized through the esterification of lactic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Lactic Acid+Methanol→Methyl Lactate+Water

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidative esterification of 1,2-propanediol using a copper-modified gold catalyst on gamma-alumina in an alkali-free methanol system. This method is considered environmentally friendly and efficient .

Analyse Des Réactions Chimiques

Hydrolysis to Lactic Acid and Methanol

Methyl lactate hydrolyzes in aqueous acidic or basic conditions to regenerate lactic acid and methanol. This reaction is reversible and influenced by catalysts:

- Acid-catalyzed hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

- Base-catalyzed hydrolysis : Involves hydroxide ion attack, forming lactate anions and methanol .

Key Conditions and Outcomes

| Catalyst | Temperature | Conversion Efficiency | Byproducts |

|---|---|---|---|

| H₂SO₄ (0.5 M) | Reflux | >90% | Minimal |

| NaOH (1 M) | 80°C | 85–88% | Sodium lactate |

Transesterification with Alcohols

This compound reacts with alcohols (e.g., ethanol, propanol) to form higher esters. This reaction is catalyzed by Lewis acids, such as Zn(II) complexes, which exhibit distinct kinetic behaviors :

Catalytic Performance of Zn(II) Complexes

| Catalyst | Rate Constant (k, min⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Zn(1)Et₂ | 0.12 ± 0.02 | 45.6 |

| Zn(2)Pr₂ | 0.25 ± 0.03 | 38.9 (non-Arrhenius kinetics) |

Zn(2)Pr₂ demonstrates faster transesterification due to intermediate complex stabilization, enabling 98% glucose conversion to this compound at 180°C .

Dehydration to Acrylic Acid and Derivatives

Under catalytic dehydration, this compound converts to acrylic acid or methyl acrylate. Calcium phosphate catalysts promote this pathway at 300–350°C :

Reaction Pathways and Selectivity

| Product | Catalyst | Yield (%) | Side Reactions |

|---|---|---|---|

| Acrylic acid | Ca₃(PO₄)₂ | 62 | Decarboxylation to formic acid |

| Methyl acrylate | CaHPO₄ | 54 | Oligomerization |

Kinetic and Mechanistic Insights

- Hydrolysis : Follows pseudo-first-order kinetics under dilute conditions .

- Transesterification : Zn(2)Pr₂ exhibits convex activation energy profiles, accelerating this compound formation at 323–343 K .

- Dehydration : Rate-limited by β-hydrogen elimination, with water removal critical to suppress reversibility .

Applications De Recherche Scientifique

Green Chemistry and Renewable Resources

Biomass Conversion

Methyl lactate can be produced from biomass, making it a renewable resource. Recent studies have demonstrated the use of tin-functionalized zeolites, such as Sn-β and Sn-USY, in converting complex sugars (like hemicellulose) into this compound. These zeolites exhibit high catalytic activity, facilitating both aldol and retro-aldol reactions that are crucial for transforming small sugars into larger alkyl lactates .

Environmental Impact

The production of this compound from renewable feedstocks contributes to reducing reliance on fossil fuels and minimizing environmental pollution associated with traditional chemical processes. This aligns with global efforts toward sustainable chemical manufacturing and waste reduction .

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry primarily as a solvent and a reagent in the synthesis of various compounds. Its low toxicity and favorable solvent properties make it suitable for drug formulation processes. Moreover, it serves as a precursor for producing biodegradable polymers and other pharmaceutical intermediates .

Food Industry

In the food sector, this compound is recognized for its use as a flavoring agent and preservative. Its ability to inhibit microbial growth makes it valuable in extending the shelf life of food products. Additionally, it is employed in the formulation of food-grade solvents for extracting flavors and fragrances .

Solvent Applications

This compound is an effective solvent for various applications due to its polarity and ability to dissolve both polar and non-polar compounds. It is used in cleaning products, paints, coatings, and adhesives as an eco-friendly alternative to traditional solvents like acetone or methylene chloride . Its biodegradability further enhances its appeal as a sustainable solvent choice.

Case Study 1: Biomass Conversion Efficiency

A study investigated the efficiency of Sn-β zeolite in converting glucose and xylose into this compound. The results indicated that Sn-β exhibited superior catalytic activity compared to other catalysts tested, achieving high yields of this compound from both hexoses and pentoses. This showcases the potential for using this compound production as a viable pathway for biomass valorization .

Case Study 2: Pharmaceutical Formulation

In pharmaceutical applications, this compound was used as a solvent in the formulation of a new anti-inflammatory drug. The study highlighted its compatibility with active pharmaceutical ingredients (APIs) and its role in enhancing drug solubility, leading to improved bioavailability in clinical settings .

Summary Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Green Chemistry | Production from biomass using zeolites | Renewable resource; reduces fossil fuel dependency |

| Pharmaceuticals | Solvent and reagent in drug synthesis | Low toxicity; enhances drug solubility |

| Food Industry | Flavoring agent and preservative | Extends shelf life; inhibits microbial growth |

| Solvent Applications | Eco-friendly solvent alternative for cleaning products | Biodegradable; effective for various compounds |

Mécanisme D'action

Methyl lactate exerts its effects primarily through its interactions with various molecular targets. For instance, in catalytic processes, it interacts with metal catalysts to facilitate reactions such as esterification and oxidation. The molecular pathways involved often include the formation of intermediate complexes with the catalyst, which then undergo further transformations to yield the desired products .

Comparaison Avec Des Composés Similaires

Methyl lactate is often compared with other esters of lactic acid, such as ethyl lactate and butyl lactate. These compounds share similar properties but differ in their alkyl groups, which can influence their solubility, boiling points, and applications:

Ethyl Lactate: Commonly used as a solvent in the electronics industry and as a biodegradable solvent in various applications.

Butyl Lactate: Used as a solvent in coatings and inks.

This compound is unique due to its high tolerance for diluents and its ability to provide good flaw and blush resistance in lacquers and dopes .

Activité Biologique

Methyl lactate (MeLa) is an ester derived from lactic acid, which has garnered attention due to its diverse biological activities and potential applications in various fields, including biomedicine and environmental science. This article explores the biological activity of this compound, focusing on its metabolic roles, therapeutic potentials, and implications in cancer biology.

Overview of this compound

This compound is formed through the esterification of lactic acid with methanol. It is a colorless liquid with a sweet odor and is used as a solvent in various industrial applications. Its biological activities are primarily linked to its role in metabolic processes, particularly in relation to lactate metabolism.

Metabolic Role of this compound

This compound serves as a key intermediate in several metabolic pathways. It is produced during the anaerobic metabolism of glucose and can be utilized by various tissues as an energy source. The conversion of pyruvate to lactate (and subsequently to this compound) is crucial in maintaining cellular energy levels, especially under hypoxic conditions.

Key Metabolic Pathways

- Lactate Shuttle Mechanism : this compound participates in the lactate shuttle mechanism, where it is transported between glycolytic and oxidative tissues via monocarboxylate transporters (MCTs). This mechanism is vital for maintaining energy homeostasis during exercise and metabolic stress .

- Cancer Metabolism : In cancer cells, elevated levels of lactate, including this compound, are associated with metabolic reprogramming that supports tumor growth and survival. Lactate can promote tumorigenesis by enhancing the expression of oncogenic factors such as TAZ (transcriptional co-activator with PDZ-binding motif), which plays a significant role in regulating cell proliferation and invasion .

Biological Activity and Therapeutic Potential

This compound exhibits several biological activities that may have therapeutic implications:

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Neuroprotective Properties : this compound has been implicated in supporting neuronal activity. Studies suggest that it can enhance synaptic plasticity and may protect against neurodegenerative diseases by providing an alternative energy source for neurons .

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for use in food preservation and as a potential therapeutic agent against certain bacterial infections .

Case Study 1: this compound in Cancer Therapy

A study explored the effects of this compound on lung cancer cells, revealing that it enhances the expression of TAZ through reactive oxygen species (ROS) generation during oxidative phosphorylation. This activation contributes to increased cell migration and invasion, highlighting the dual role of this compound as both a metabolic substrate and an oncogenic factor .

Case Study 2: Neuroprotective Effects

In a controlled experiment involving neuronal cultures, this compound was administered to assess its impact on neuronal survival under hypoxic conditions. The results demonstrated that this compound significantly improved neuronal viability and reduced apoptosis compared to controls, suggesting its potential as a neuroprotective agent .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. How can NMR spectroscopy be used to identify and quantify methyl lactate in complex mixtures?

- Methodological Answer: this compound's methyl group resonates at 1.33 ppm in -NMR spectra, allowing identification in mixtures. Quantification involves spectral referencing (e.g., using DSS or TSP), baseline correction, and integration of the methyl peak. Advanced workflows employ software like MestReNova for phase adjustment and binning (e.g., 0.005 ppm regions). For dynamic quantification in biological systems, temporal resolution (e.g., 200-s intervals) and macromolecular modeling are critical to isolate lactate signals .

Q. What factors influence the yield of this compound during carbohydrate conversion processes?

- Methodological Answer: Yield optimization depends on catalyst selection (e.g., Lewis acids), reaction temperature, and feedstock (e.g., algal residues). Carbon-based yields are influenced by reaction time and solvent systems. Experimental designs should include control of byproduct formation (e.g., methyl levulinate) via GC-MS or HPLC validation. Literature precedents for similar substrates (e.g., glucose) guide parameter selection .

Advanced Research Questions

Q. What computational methods are suitable for modeling the physicochemical properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) and molecular dynamics (MD) simulations predict hydrogen bonding networks and phase behavior (e.g., pressure-volume-temperature relationships). Forcefields must be validated against experimental viscosity and density data. Monte Carlo/Gibbs ensemble simulations model phase equilibria in absence of empirical data. Software like GROMACS or LAMMPS is used for trajectory analysis .

Q. How can MRS techniques like MEGA-PRESS be optimized for dynamic lactate quantification in biological systems?

- Methodological Answer: MEGA-PRESS applies frequency-selective pulses (e.g., 4.1 ppm for lactate methine) to suppress macromolecular interference. Temporal resolution requires segmented acquisitions (e.g., 40-min scans divided into 12 intervals). Signal normalization uses unsuppressed water peaks, and metabolite quantification employs Gaussian doublet fitting. Validation via phantom studies ensures accuracy under hypoxia/normoxia transitions .

Q. What experimental approaches are used to investigate this compound's role in cellular metabolic pathways?

- Methodological Answer: THP-1 or cancer cell lines are treated with metabolic modulators (e.g., dichloroacetate or LPS) to perturb glycolysis. Lactate levels are measured via enzymatic assays or -NMR tracing of --glucose. Pathway analysis tools (e.g., GeneMANIA) map interactions between lactate production and inflammatory signaling (e.g., TLR-4/Warburg effect) .

Q. How do enzyme-catalyzed reactions involving this compound differ from non-catalyzed reactions in terms of transition state stabilization?

- Methodological Answer: Enzymes like lactate dehydrogenase stabilize transition states (TS) via hydrogen bonding and electrostatic interactions. Hybrid QM/MM simulations reveal TS stabilization energies (e.g., 15–20 kcal/mol reduction vs. aqueous reactions). Kinetic isotope effects and mutagenesis (e.g., single-atom mutations in xylanases) validate computational TS models .

Q. What validation strategies ensure accuracy when quantifying this compound using 2D NMR methods like HSQC?

- Methodological Answer: - HSQC integrates cross-peak volumes against gravimetric standards or -NMR reference data. Calibration curves account for relaxation effects (T/T). Error analysis compares HSQC results with orthogonal methods (e.g., LC-MS), with coefficients of variation <5% deemed acceptable .

Propriétés

IUPAC Name |

methyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKGGXMPWTOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027197 | |

| Record name | Methyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | Methyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

144-145 °C | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

51 °C (124 °F) - closed cup, 121 °F (49 °C) (closed cup) | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in water with decomposition, Soluble in alcohol, ether, Miscible with most organic solvents | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.09 at 19 °C, /Bulk density/ (wt/gal)= 9 LB @ 68 °F | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.6 (Air = 1) | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.85 [mmHg], 3.5 mm Hg at 25 °C | |

| Record name | Methyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent liquid | |

CAS No. |

547-64-8, 2155-30-8 | |

| Record name | Methyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (±)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LACTATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H10S91526X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing Point: approximately -66 °C | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.